1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene

Description

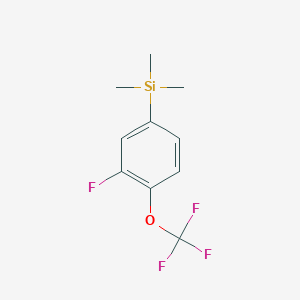

1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a trimethylsilyl (TMS) group at position 1, a fluorine atom at position 3, and a trifluoromethoxy (-OCF₃) group at position 2.

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F4OSi/c1-16(2,3)7-4-5-9(8(11)6-7)15-10(12,13)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCSYXZXDTTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194725 | |

| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-90-6 | |

| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases such as n-butyllithium and specific solvents like tetrahydrofuran (THF) to facilitate the lithiation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethoxy group.

Oxidation and Reduction Reactions: The presence of the trimethylsilyl group allows for potential oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and solvents like THF are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trimethylsilyl group .

Scientific Research Applications

1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene and its analogs, focusing on substituent effects, molecular properties, and applications.

Key Observations:

Substituent Effects on Reactivity :

- The trimethylsilyl group in the target compound enhances steric bulk and stabilizes adjacent positions via σ-donation, contrasting with the bromine in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, which facilitates cross-coupling reactions .

- Trifluoromethoxy (-OCF₃) is a strong electron-withdrawing group, reducing ring electron density. When paired with methoxy (-OCH₃) in 1-Methoxy-3-(trifluoromethoxy)benzene, competing electronic effects arise, altering reactivity in electrophilic substitutions .

Applications in Synthesis :

- Boronic acid derivatives (e.g., 3-fluoro-4-(trifluoromethoxy)phenylboronic acid) are pivotal in synthesizing biaryl structures for pharmaceuticals, as seen in Example 45 (). The target compound’s TMS group could similarly act as a directing/protecting group in such reactions .

- Brominated analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) are preferred for metal-catalyzed coupling, whereas TMS-substituted compounds may serve as stable intermediates for further functionalization .

Physical Properties: Molecular weights vary significantly: Chlorinated derivatives (e.g., 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene) exhibit higher molecular weights (~228 g/mol) compared to brominated or methoxy-substituted analogs .

Research Findings and Limitations

- Synthetic Utility : Fluorinated benzene derivatives are critical in drug discovery due to their metabolic stability and bioavailability. The TMS group in the target compound may improve lipophilicity, enhancing membrane permeability in bioactive molecules .

- Contradictions/Gaps: Limited data exist on the target compound’s exact applications or physical properties (e.g., melting point, solubility).

- Safety protocols for analogs (e.g., boronic acids in ) should be extrapolated cautiously .

Biological Activity

1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene, with the CAS number 1443340-90-6, is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trimethylsilyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. This unique structure influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F4O2Si |

| Molecular Weight | 284.27 g/mol |

| CAS Number | 1443340-90-6 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with fluorinated motifs often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth by interfering with cellular processes such as DNA replication and protein synthesis.

- Mechanism of Action : The presence of fluorine atoms is known to increase lipophilicity and alter the electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial membranes and target intracellular processes.

Case Studies

- In Vitro Studies : A study examining the effects of fluorinated benzene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL for effective derivatives.

- Cytotoxicity Assessments : Evaluations of cytotoxic effects on mammalian cell lines revealed that while some derivatives showed promising antibacterial activity, they maintained low toxicity levels (IC50 > 50 µg/mL), suggesting a favorable therapeutic index for further development.

Research Findings

Recent research has explored the synthesis and biological evaluation of various derivatives of fluorinated benzene compounds. These studies highlight the importance of structural modifications in enhancing biological efficacy:

- Fluorination Effects : The introduction of multiple fluorine atoms has been shown to significantly enhance the stability and reactivity of organic compounds, leading to improved interactions with biological targets.

- Molecular Docking Studies : Computational studies have indicated that this compound could effectively bind to key bacterial enzymes involved in replication and metabolism, suggesting potential as an antibiotic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.